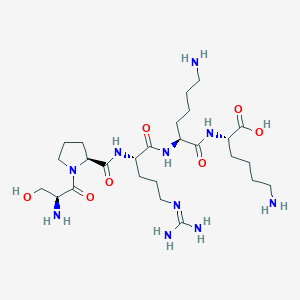
L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- is a peptide compound composed of the amino acids lysine, serine, proline, and arginine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (L-lysine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-serine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-proline, L-arginine, L-lysine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The serine and lysine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in lysine and arginine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine aldehyde, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration due to its role in collagen synthesis.
Industrial: Utilized in the development of biomaterials and as a component in peptide-based drugs.
Mecanismo De Acción
The mechanism of action of L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- involves its interaction with specific molecular targets. For instance, lysine residues can participate in hydrogen bonding and electrostatic interactions, while arginine can form salt bridges with negatively charged molecules. These interactions are crucial for the peptide’s biological activity, such as binding to receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl-
- L-Lysine, L-prolyl-L-seryl-L-lysyl-
- L-Lysine, L-lysyl-L-tyrosyl-L-lysyl-L-glutaminyl-L-lysyl-L-arginyl-L-arginyl-L-seryl-L-tyrosyl-
Uniqueness
L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl- is unique due to the presence of arginine, which imparts specific binding properties and biological activities. The combination of these amino acids in a single peptide sequence allows for diverse applications and interactions that are not possible with other similar compounds.
Propiedades
Número CAS |
872617-41-9 |
|---|---|
Fórmula molecular |
C26H50N10O7 |
Peso molecular |
614.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H50N10O7/c27-11-3-1-7-17(22(39)35-19(25(42)43)8-2-4-12-28)33-21(38)18(9-5-13-32-26(30)31)34-23(40)20-10-6-14-36(20)24(41)16(29)15-37/h16-20,37H,1-15,27-29H2,(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,30,31,32)/t16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
VROVYMZBJCHQMT-HVTWWXFQSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12594609.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)

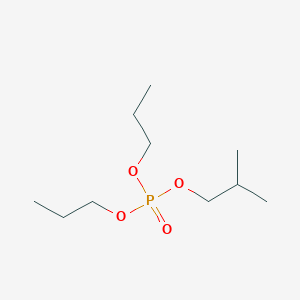
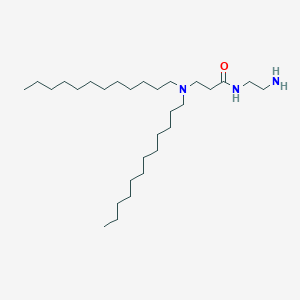
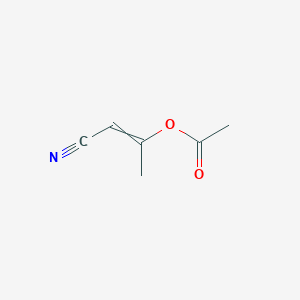
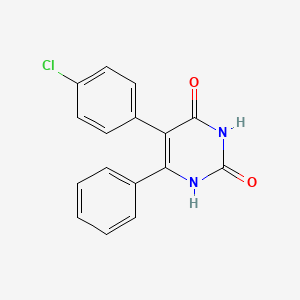


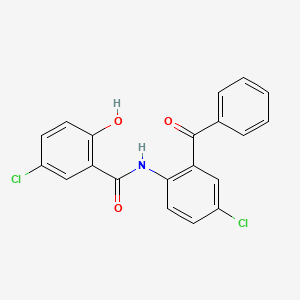
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)

![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
